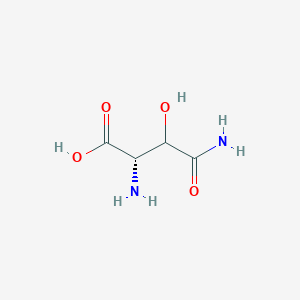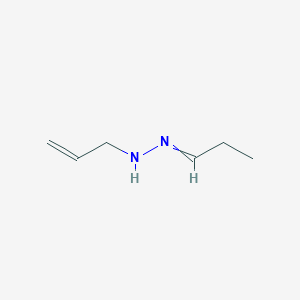
Propanal, 2-propenylhydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanal, 2-propenylhydrazone is a chemical compound that has been studied extensively in scientific research. It is commonly used in the synthesis of other compounds and has been found to have potential applications in various fields. In
Aplicaciones Científicas De Investigación
Propanal, 2-propenylhydrazone has been found to have potential applications in various scientific fields. It has been studied for its antimicrobial and antifungal properties, as well as its potential as a chelating agent for heavy metals. It has also been investigated for its potential as a precursor for the synthesis of other compounds, such as pyrazoles and pyrimidines.
Mecanismo De Acción
The mechanism of action of propanal, 2-propenylhydrazone is not well understood. However, it is believed to inhibit the growth of microorganisms by disrupting their cell membranes. It has also been found to have antioxidant properties, which may contribute to its antimicrobial activity.
Biochemical and Physiological Effects
Propanal, 2-propenylhydrazone has been found to have low toxicity and is generally considered safe for use in laboratory experiments. However, it may have some physiological effects, such as causing irritation to the skin and eyes. It has also been found to have potential as a therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using propanal, 2-propenylhydrazone in laboratory experiments is its low toxicity. It is also relatively easy to synthesize and can be used as a precursor for the synthesis of other compounds. However, one limitation is that its mechanism of action is not well understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on propanal, 2-propenylhydrazone. One area of interest is its potential as a therapeutic agent for the treatment of various diseases. It may also have potential as a chelating agent for heavy metals, which could have applications in environmental remediation. Additionally, further research is needed to better understand its mechanism of action and to explore its potential as a precursor for the synthesis of other compounds.
Conclusion
Propanal, 2-propenylhydrazone is a chemical compound that has been studied extensively in scientific research. It has potential applications in various fields, including as an antimicrobial agent and a precursor for the synthesis of other compounds. While its mechanism of action is not well understood, it has been found to have low toxicity and may have potential as a therapeutic agent for the treatment of various diseases. Further research is needed to fully explore its potential and to better understand its mechanism of action.
Métodos De Síntesis
Propanal, 2-propenylhydrazone can be synthesized through the reaction of propanal and 2-propenylhydrazine. The reaction is typically carried out in the presence of a catalyst such as palladium on carbon or Raney nickel. The resulting compound is a yellow oil that is soluble in organic solvents such as chloroform and ethanol.
Propiedades
Número CAS |
19031-78-8 |
|---|---|
Fórmula molecular |
C12H9N3O4 |
Peso molecular |
112.17 g/mol |
Nombre IUPAC |
N-(propylideneamino)prop-2-en-1-amine |
InChI |
InChI=1S/C6H12N2/c1-3-5-7-8-6-4-2/h3,6-7H,1,4-5H2,2H3 |
Clave InChI |
POQUCILEWSEAQS-UHFFFAOYSA-N |
SMILES |
CCC=NNCC=C |
SMILES canónico |
CCC=NNCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(8-Bromo-3-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B232102.png)
![2-[4-(2-Chloro-6-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B232105.png)
![1-(2-Chloro-6-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B232106.png)
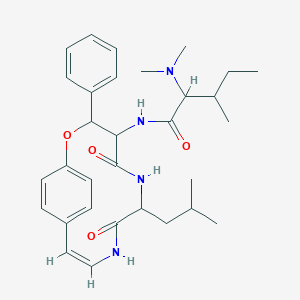
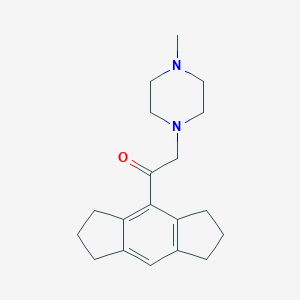
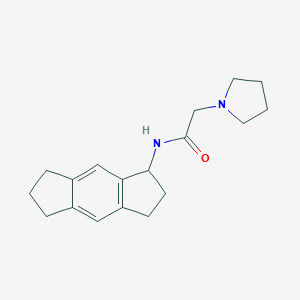
![4-({2-[(Dimethylamino)methyl]phenyl}sulfanyl)-1,2-benzenediol](/img/structure/B232123.png)
![3-{4-[2-(4-Fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-1-piperazinyl}-2-methyl-1-phenyl-1-propanone](/img/structure/B232127.png)
![N-[2-methoxy-1-[3,4,5-trihydroxy-6-(2-hydroxyethylsulfanyl)oxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide](/img/structure/B232128.png)
![3-{4-[2-(4-Fluorophenyl)-2-(4-morpholinyl)ethyl]-1-piperazinyl}-1-(4-hydroxyphenyl)-2-methyl-1-propanone](/img/structure/B232129.png)
![1-{3-[2-(Benzyloxy)phenoxy]-3-phenylpropyl}-4-methylpiperazine](/img/structure/B232130.png)
![1-(8-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-(2-methoxyethyl)piperazine](/img/structure/B232131.png)
![2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-3-ol](/img/structure/B232133.png)
